molecular formula C19H23ClN2 B4917686 1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine CAS No. 415957-13-0

1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B4917686
CAS No.: 415957-13-0
M. Wt: 314.9 g/mol
InChI Key: OBUSXLPOILNOBN-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chlorophenylmethyl group and a 2,5-dimethylphenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry .

Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be subsequently deprotected to yield the desired compound . Industrial production methods often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological functions. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-15-6-7-16(2)19(12-15)22-10-8-21(9-11-22)14-17-4-3-5-18(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSXLPOILNOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367169
Record name 1-[(3-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415957-13-0
Record name 1-[(3-chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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